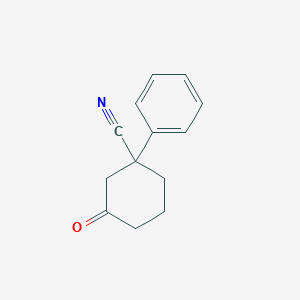

3-Oxo-1-phenylcyclohexanecarbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

57352-25-7 |

|---|---|

Molecular Formula |

C13H13NO |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

3-oxo-1-phenylcyclohexane-1-carbonitrile |

InChI |

InChI=1S/C13H13NO/c14-10-13(8-4-7-12(15)9-13)11-5-2-1-3-6-11/h1-3,5-6H,4,7-9H2 |

InChI Key |

DIZZXKVLUVVYPD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CC(C1)(C#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Oxo 1 Phenylcyclohexanecarbonitrile

Construction via Cyclohexanone (B45756) Precursors

The synthesis of 3-Oxo-1-phenylcyclohexanecarbonitrile can be effectively achieved by starting with precursors that already contain the cyclohexanone core structure. This approach focuses on the introduction or modification of functional groups on a pre-formed ring.

Routes from Substituted Cyclohexane (B81311) Carboxylic Acid Derivatives

A logical synthetic route involves the use of derivatives of 3-oxocyclohexanecarboxylic acid. While direct synthesis from a pre-substituted cyclohexane carboxylic acid is less commonly documented, the construction of the core 3-oxocyclohexane carboxylate structure is well-established and provides a clear pathway. For instance, a method for synthesizing ethyl 3-oxocyclohexane-1-carboxylate involves the constant current electrolysis of a mixture of N,N-dimethylformamide, 2-cyclohexen-1-one, and tetra-n-butylammonium bromide under a saturated carbon dioxide atmosphere. google.com The resulting product is then esterified to yield the target carboxylate. google.com

This process is noted for its simple operation, readily available materials, and high yield, while also utilizing carbon dioxide, a greenhouse gas. google.com Once the 3-oxocyclohexanecarboxylic acid or its ester is formed, standard organic transformations can be employed to convert the carboxylic acid functionality into the desired nitrile group. This typically involves conversion to a primary amide, followed by dehydration using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

| Entry | Reactants | Reagents/Conditions | Product | Yield |

| 1 | 2-Cyclohexen-1-one, CO₂ | N,N-dimethylformamide, Tetra-n-butylammonium bromide, Constant current electrolysis; then K₂CO₃, C₂H₅I | Ethyl 3-oxocyclohexane-1-carboxylate | 26-36% |

Synthesis from 1-Phenylcyclohexanecarbonitrile (B1583788)

An alternative approach begins with 1-phenylcyclohexanecarbonitrile, which already contains the required phenyl and nitrile groups at the C1 position. The key transformation is the oxidation of the methylene (B1212753) group at the C3 position to a ketone. This type of selective oxidation on an unactivated saturated carbon can be challenging due to the potential for oxidation at other positions (such as the C4 position).

Reagents commonly used for the oxidation of allylic or benzylic C-H bonds, such as chromium-based oxidants (e.g., CrO₃) or permanganates, could potentially be adapted for this transformation under carefully controlled conditions. The challenge lies in achieving regioselectivity for the C3 position over the C2, C4, and C6 positions. The presence of the phenyl group may offer some electronic influence, but direct and high-yielding oxidation at the C3 position remains a complex synthetic problem requiring specific catalytic systems. The synthesis of the related compound, 4-Oxo-1-phenylcyclohexanecarbonitrile, is documented, indicating that oxidation of the cyclohexane ring of 1-phenylcyclohexanecarbonitrile is feasible. cymitquimica.com

Multicomponent Approaches for Complex Cyclohexane Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. These methods are advantageous for creating highly substituted cyclohexane rings in a single step. For example, a cascade inter-intramolecular double Michael addition process using curcumins and nitroalkenes has been reported to produce multi-substituted cyclohexanones with high diastereoselectivity. nih.gov Similarly, one-pot, three-component syntheses of polysubstituted cyclohexenones have been developed using aldehydes, acetophenone, and 3-oxo-N-phenylbutanamide under mild conditions. researchgate.net These strategies highlight the potential for constructing the 3-oxo-1-phenylcyclohexane core through convergent bond-forming cascades.

Chelation-Controlled Sequential Addition Strategies to Oxonitriles

Stereochemical control during the synthesis of substituted cyclohexanones can be achieved through chelation. This strategy is particularly relevant when adding nucleophiles to a cyclohexane ring that contains a coordinating functional group. In additions to chiral α- and β-hydroxy aldehydes and ketones, the stereochemical outcome is often dependent on the protecting group used. nih.gov Small, coordinating protecting groups favor a chelation-controlled pathway where the metal ion of the reagent coordinates to both the carbonyl oxygen and the protecting group, leading to a rigid cyclic transition state. nih.govuvic.ca This forces the nucleophile to attack from a specific face, resulting in high diastereoselectivity. uvic.ca

Conversely, bulky and weakly coordinating protecting groups like silyl (B83357) ethers typically lead to products predicted by the Felkin-Ahn model, which does not involve chelation. nih.govresearchgate.net However, methods have been developed to override this tendency. The use of specific Lewis acids, such as alkylzinc halides (RZnX), can promote chelation even with silyl-protected substrates, providing access to otherwise disfavored diastereomers. researchgate.netnih.gov This control is crucial for building complex, multi-substituted cyclohexane derivatives where the relative stereochemistry of the substituents is critical.

Role of Organometallic Reagents in Stereoselective Alkylation Pathways

Organometallic reagents are fundamental tools for the stereoselective alkylation of cyclohexanone precursors. The addition of reagents like organomagnesium (Grignard) and organoaluminum compounds to cyclohexanones is a primary method for forming carbon-carbon bonds. acs.org The stereochemical outcome of such additions is governed by the conformational preference of the cyclohexanone ring and the trajectory of nucleophilic attack.

For instance, in 4-tert-butylcyclohexanone, the bulky tert-butyl group locks the ring in a chair conformation, forcing the incoming nucleophile to add from either the axial or equatorial direction. The choice of organometallic reagent and solvent can significantly influence the ratio of axial to equatorial attack. acs.org Enamine chemistry also provides a route for stereoselective alkylation. The electrophile attacks the enamine from an axial position to ensure proper orbital overlap, and the direction of attack is dictated by the steric hindrance of existing substituents, leading to a highly controlled formation of the new stereocenter. chemtube3d.com

Process Optimization and Efficiency in Synthesis

Optimizing the synthesis of this compound involves considerations of efficiency, sustainability, and cost, in line with the principles of green chemistry. numberanalytics.compaperpublications.org Key strategies include the use of one-pot procedures, catalysis, and the selection of environmentally benign solvents. numberanalytics.com

The choice of catalyst is also critical. Catalytic reagents are preferred over stoichiometric ones as they are used in smaller quantities and can often be recycled and reused. paperpublications.org Furthermore, optimizing reaction conditions such as temperature, pressure, and solvent can maximize yield and selectivity while minimizing energy consumption. numberanalytics.comnumberanalytics.com Modern approaches to optimization increasingly employ high-throughput experimentation and machine learning algorithms to rapidly screen a wide range of variables and identify the optimal conditions for a given transformation. beilstein-journals.org Adopting these principles can lead to more sustainable and economically viable routes for the production of this compound.

| Optimization Strategy | Principle | Benefit |

| One-Pot Synthesis | Combine multiple steps without intermediate isolation. | Reduced waste, solvent use, and time; higher overall yield. scirp.org |

| Catalysis | Use of catalytic reagents over stoichiometric ones. | Reduced waste, potential for reagent recycling, milder reaction conditions. paperpublications.org |

| Condition Optimization | Systematically vary temperature, solvent, concentration. | Maximized yield and selectivity, minimized energy consumption and byproducts. numberanalytics.com |

| Green Solvents | Replace hazardous solvents with benign alternatives (e.g., water, ethanol). | Reduced environmental impact and improved safety. numberanalytics.com |

| High-Throughput Screening | Automate and parallelize experiments. | Rapid identification of optimal reaction conditions. beilstein-journals.org |

Reactivity and Transformational Pathways of 3 Oxo 1 Phenylcyclohexanecarbonitrile

Nucleophilic Additions to the Carbonyl Moiety

The carbonyl group (C=O) is highly polarized, with the carbon atom bearing a partial positive charge, rendering it electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity is central to many transformations of 3-Oxo-1-phenylcyclohexanecarbonitrile.

Hydride reagents and organometallic compounds are potent nucleophiles that readily attack the carbonyl carbon of ketones.

Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of reducing both ketones and nitriles. When this compound is treated with LiAlH₄, a di-reduction occurs. The ketone is reduced to a secondary alcohol, and the nitrile is reduced to a primary amine. This transformation yields 3-hydroxy-1-phenylcyclohexyl)methanamine. Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, would selectively reduce the ketone to an alcohol without affecting the nitrile group.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) are powerful carbon-based nucleophiles that add to ketones to form tertiary alcohols after an acidic workup. For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would result in the formation of 1-cyano-3-methyl-3-phenylcyclohexan-1-ol. However, Grignard reagents can also react with the nitrile functionality, which can lead to a mixture of products depending on the reaction conditions.

| Reagent | Functional Group Targeted | Product after Workup |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Nitrile | (3-hydroxy-1-phenylcyclohexyl)methanamine |

| Sodium Borohydride (NaBH₄) | Ketone | 3-Hydroxy-1-phenylcyclohexanecarbonitrile |

| Methylmagnesium Bromide (CH₃MgBr) | Ketone | 1-Cyano-3-methyl-3-phenylcyclohexan-1-ol |

Cyanohydrin formation involves the nucleophilic addition of a cyanide ion (CN⁻) to a ketone or aldehyde, yielding a product with a hydroxyl group and a nitrile group attached to the same carbon. This reaction is reversible and base-catalyzed. The base is required to generate the nucleophilic cyanide ion from hydrogen cyanide (HCN), which is a weak acid.

For ketones like cyclohexanone (B45756), the equilibrium of the reaction favors the formation of the cyanohydrin adduct. However, sterically hindered ketones react more slowly and may result in poor yields. While this compound already possesses a nitrile group, the carbonyl at the 3-position can, in principle, undergo a similar reaction. However, the existing bulky phenyl and nitrile substituents at the C1 position might influence the reactivity and equilibrium of cyanohydrin formation at C3. The primary utility of this reaction pathway is often seen in its ability to transform a ketone into other functional groups, as the resulting cyanohydrin can be hydrolyzed to an α-hydroxy carboxylic acid or reduced to an amino alcohol.

Reactions Involving the Nitrile Functionality

The nitrile group (C≡N) is also polarized and contains an electrophilic carbon atom, allowing it to react with nucleophiles, though it is generally less reactive than a carbonyl group.

Reduction: The reduction of nitriles with powerful hydride donors like LiAlH₄ is an effective method for synthesizing primary amines. In the case of this compound, as mentioned previously, LiAlH₄ reduces both functional groups. To selectively reduce the nitrile, the ketone would first need to be protected, for example, as a ketal. Subsequent treatment with LiAlH₄ would then yield the corresponding primary amine, which could be deprotected to restore the ketone.

Reaction with Organometallic Reagents: Grignard reagents add to nitriles to form an intermediate imine anion, which upon hydrolysis yields a ketone

Applications of 3 Oxo 1 Phenylcyclohexanecarbonitrile in Advanced Synthesis

Role as a Key Synthetic Building Block

3-Oxo-1-phenylcyclohexanecarbonitrile serves as a versatile synthetic intermediate due to the presence of three key reactive sites: the ketone carbonyl group, the nitrile group, and the alpha-carbons adjacent to the ketone. The cyano group is a potent electron-withdrawing group, which influences the reactivity of the molecule. ontosight.ai This bifunctional nature allows for a variety of chemical transformations, enabling its use in the synthesis of diverse chemical structures, including spirocyclic systems and various heterocyclic compounds. ontosight.aiznaturforsch.com Its utility extends to being a starting material for creating more complex molecules that may have applications in pharmaceutical and materials science. ontosight.ai

Elaboration to Spirocyclic Systems

The structural framework of this compound is well-suited for the construction of spirocycles, which are compounds containing two rings connected by a single common atom. Spiro heterocycles are of significant interest in medicinal chemistry due to their unique three-dimensional shapes. nih.gov

A significant application of this compound is in the synthesis of novel spiro-heterocyclic systems. Specifically, it has been used in an efficient, direct synthesis of 1-thia-5-azaspiro[5.5]undec-2-ene derivatives. znaturforsch.com This transformation is achieved through the reaction of this compound with thiourea (B124793) in the presence of a base catalyst. znaturforsch.com The reaction proceeds via a condensation mechanism involving the ketone carbonyl group and both nitrogen atoms of thiourea, followed by cyclization to form the spirocyclic core.

The resulting thia-azaspiro compound can itself undergo further base-catalyzed recyclization to yield other complex spiro systems like 1,5-diazaspiro[5.5]undec-2-ene or spiro-thieno[2,3-d]pyrimidin-4(1H)-one derivatives. znaturforsch.com

Table 1: Synthesis of Thia-azaspiro[5.5]undecene Derivative

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | Thiourea | Base-catalyzed condensation | 4-Imino-7-phenyl-7-cyano-1-thia-5-azaspiro[5.5]undec-2-ene |

Data sourced from research on the synthesis of thia-azaspiro compounds. znaturforsch.com

Utility in the Synthesis of Functionalized Cyclohexylamine (B46788) Derivatives

The functional groups within this compound allow for its conversion into various cyclohexylamine derivatives, which are important structural motifs in many biologically active compounds.

The ketone and nitrile functionalities of this compound are both amenable to reduction. Standard reduction methods, such as using powerful hydride reagents like lithium aluminum hydride (LiAlH₄), can simultaneously reduce the ketone to a hydroxyl group and the nitrile to a primary amine (aminomethyl group). This provides a direct route to 1-(aminomethyl)-3-hydroxy-1-phenylcyclohexane. Alternatively, selective reduction techniques could be employed to target one group over the other, or reductive amination of the ketone could be performed to introduce a different amine functionality, thereby offering access to a wide array of substituted aminocyclohexane derivatives.

Beyond spirocycles, this compound can be used to construct fused heterocyclic systems. The ketone functionality allows for condensation reactions with various binucleophiles to form new rings fused to the cyclohexane (B81311) frame. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of fused pyrazole (B372694) or indazole systems. The reactivity is analogous to that of other cyclic β-keto esters or nitriles, which are well-established precursors for a multitude of heterocyclic compounds. nih.govnih.gov

Generation of Highly Substituted Cyclic Nitriles

The core structure of this compound can be further functionalized to generate more complex, highly substituted cyclic nitriles. The presence of the ketone group activates the adjacent methylene (B1212753) groups (at the C2 and C4 positions) for deprotonation by a base. The resulting enolate can act as a nucleophile in various reactions.

For example, it can undergo alkylation reactions, allowing for the introduction of alkyl substituents at the alpha-position to the carbonyl. nih.gov Furthermore, it can participate as a donor in Michael addition reactions with α,β-unsaturated compounds. nih.govnih.gov These transformations leave the nitrile and phenyl-substituted quaternary center intact while adding complexity and substitution to the cyclohexane ring, thereby producing highly functionalized cyclic nitriles.

Mechanistic Investigations and Stereochemical Control

Detailed Mechanistic Elucidation of Key Transformations

The formation of the 3-oxo-1-phenylcyclohexanecarbonitrile framework can be envisioned through several synthetic routes, with the Thorpe-Ziegler cyclization of a dinitrile precursor being a prominent and plausible pathway. This intramolecular condensation reaction is a powerful method for the formation of cyclic ketones from dinitriles.

The Thorpe-Ziegler reaction commences with the deprotonation of an α-carbon to one of the nitrile groups by a strong base, generating a carbanion. This is followed by an intramolecular nucleophilic attack of the carbanion onto the carbon atom of the second nitrile group, leading to the formation of a cyclic imine intermediate. Subsequent tautomerization of the imine yields a more stable enamine. The final step involves the hydrolysis of the enamine to afford the desired cyclic ketone, in this case, this compound.

Plausible Mechanistic Steps for Thorpe-Ziegler Synthesis of this compound:

| Step | Description | Intermediate |

| 1. Deprotonation | A strong base abstracts a proton from the carbon alpha to one of the nitrile groups of the acyclic dinitrile precursor. | Carbanion |

| 2. Intramolecular Cyclization | The generated carbanion acts as a nucleophile, attacking the electrophilic carbon of the other nitrile group. | Cyclic Imine Anion |

| 3. Protonation | The cyclic imine anion is protonated to form a cyclic enamine. | Cyclic Enamine |

| 4. Hydrolysis | Acidic or basic workup hydrolyzes the enamine to the corresponding ketone. | This compound |

An alternative mechanistic pathway to derivatives of this compound involves a cascade inter–intramolecular double Michael addition strategy. In this approach, a suitable precursor with an active methylene (B1212753) group, such as a derivative of curcumin, reacts with an arylidenemalonate in the presence of a base. The initial intermolecular Michael addition is followed by a diastereoselective 6-endo-trig intramolecular Michael addition to an enone moiety, leading to the formation of a highly substituted cyclohexanone (B45756) ring. beilstein-journals.org

Analysis of Stereoselectivity and Diastereocontrol in Reactions

The synthesis of this compound presents a significant stereochemical challenge due to the presence of a stereocenter at the C1 position, bearing the phenyl and cyano groups. The control of the stereochemistry at this center is of paramount importance in asymmetric synthesis.

In the context of the Thorpe-Ziegler cyclization, if the dinitrile precursor contains a chiral center, the stereochemical outcome of the cyclization can be influenced by the existing chirality. The diastereoselectivity of the reaction would depend on the relative energies of the diastereomeric transition states leading to the formation of the new stereocenter. Steric hindrance and electronic effects of the substituents on the precursor chain would play a crucial role in dictating the preferred pathway.

For syntheses involving Michael additions, the stereochemical outcome is often governed by the formation of the most stable intermediate. The diastereoselectivity in such reactions can be high, and in some cases, complete diastereoselectivity is observed. beilstein-journals.org The choice of reactants, catalysts, and reaction conditions can significantly influence the stereochemical course of the reaction. For instance, the use of chiral catalysts can enable enantioselective synthesis, leading to the preferential formation of one enantiomer over the other.

Factors Influencing Stereochemical Control:

| Factor | Influence |

| Substrate Control | Pre-existing stereocenters in the starting material can direct the stereochemical outcome of the reaction. |

| Reagent Control | The use of chiral reagents or catalysts can induce asymmetry and lead to the formation of enantiomerically enriched products. |

| Reaction Conditions | Temperature, solvent, and the nature of the base or catalyst can affect the equilibrium between different stereoisomers and the rates of their formation. |

Kinetic Studies of Rate-Determining Steps

Kinetic studies of related intramolecular cyclizations can provide insights into the factors that affect the reaction rate. The rate of the cyclization is influenced by the concentration of the base, the nature of the solvent, and the structure of the dinitrile precursor. The ease of formation of the cyclic transition state, which is dependent on the chain length and substituents, will have a direct impact on the reaction kinetics.

In reactions proceeding via a Michael addition pathway, the initial conjugate addition of the nucleophile to the Michael acceptor is often the rate-determining step. Kinetic investigations can help in understanding the mechanism and in optimizing the reaction conditions to achieve higher yields and selectivities. For instance, the study of the hydrolysis of related ester compounds has shown that the mechanism can involve a significant degree of bond breaking in the rate-limiting transition state. nih.gov

Key Kinetic Parameters and Their Significance:

| Parameter | Significance |

| Rate Constant (k) | A measure of the reaction rate. A larger rate constant indicates a faster reaction. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. A lower activation energy leads to a faster reaction rate. |

| Reaction Order | Indicates how the rate of a reaction is affected by the concentration of each reactant. |

Computational Chemistry and Theoretical Characterization

Quantum Chemical Investigations of Electronic Structure and Reactivity

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of these investigations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com Furthermore, the mapping of the Molecular Electrostatic Potential (MEP) onto the electron density surface can visually identify the electron-rich and electron-poor regions of the molecule, highlighting potential sites for chemical reactions. eurjchem.com

While specific DFT studies on 3-Oxo-1-phenylcyclohexanecarbonitrile are not extensively documented, a wealth of research on related systems provides a strong foundation for understanding its properties. For instance, DFT calculations have been widely used to study the structural and electronic properties of various cyclic ketones, nitriles, and phenyl-substituted compounds. eurjchem.comchemrxiv.orgsapub.org

A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to optimize the molecular geometry and calculate various electronic parameters. eurjchem.comchemrxiv.org Studies on analogous molecules, such as 1-hydroxycyclohexyl phenyl ketone, have used these methods to determine key reactivity descriptors. chemrxiv.org These descriptors include ionization potential, chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), which collectively provide a quantitative measure of the molecule's stability and reactivity. chemrxiv.org Natural Bond Orbital (NBO) analysis is another powerful tool used in these studies to investigate charge delocalization and hyperconjugative interactions that contribute to molecular stability. chemrxiv.org

The following table presents representative global reactivity parameters calculated for a related compound, 1-hydroxycyclohexyl phenyl ketone, which illustrates the type of data obtained from DFT studies.

| Parameter | Gas Phase | Aqueous Medium |

|---|---|---|

| HOMO Energy (eV) | -7.12 | -7.01 |

| LUMO Energy (eV) | -0.89 | -1.05 |

| Energy Gap (ΔE) (eV) | 6.23 | 5.96 |

| Chemical Potential (μ) (eV) | -4.01 | -4.03 |

| Chemical Hardness (η) (eV) | 3.12 | 2.98 |

| Electrophilicity Index (ω) (eV) | 2.58 | 2.72 |

Data derived from studies on analogous systems for illustrative purposes. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis

The cyclohexane (B81311) ring is known for its conformational flexibility, primarily adopting a low-energy chair conformation to minimize angle and torsional strain. pressbooks.pubutexas.edu For a disubstituted cyclohexane like this compound, the substituents can occupy either axial or equatorial positions, leading to different conformers with varying stabilities. libretexts.org Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of such flexible molecules over time, providing insights into their dynamic behavior and the relative populations of different conformers. mdpi.com

An MD simulation would model the molecule in a simulated environment (e.g., in a solvent box) and calculate the trajectory of its atoms over a period by solving Newton's equations of motion. mdpi.com This allows for the observation of conformational transitions, such as ring flipping between two chair forms. For this compound, two primary chair conformers would be of interest: one with the phenyl group in an equatorial position and the other with it in an axial position.

Generally, bulky substituents prefer the equatorial position to avoid steric clashes with axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. libretexts.org However, for a phenyl group, the situation can be more complex. While it is a bulky group, it can orient itself to minimize these interactions when in the axial position. youtube.comyoutube.com The presence of the sp2-hybridized keto group at position 3 flattens the ring slightly, which would also influence the conformational preference. MD simulations can quantify the energy differences between these conformers and estimate the energy barriers for their interconversion, thus predicting the most stable three-dimensional structure.

Prediction of Reaction Energetics and Transition State Geometries

Computational chemistry is highly effective in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways, activation energies, and the geometries of transient species like transition states. researchgate.netacademie-sciences.fr For this compound, a key reaction of interest is the nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com

Using DFT methods, the entire reaction coordinate can be modeled. For example, in the case of a base-catalyzed cyanohydrin formation, the nucleophilic attack of a cyanide ion (CN⁻) on the carbonyl carbon can be simulated. openstax.orglibretexts.org These calculations would locate the transition state structure—the highest energy point along the reaction pathway—and determine the activation energy barrier (ΔG‡). A lower activation energy implies a faster reaction rate. academie-sciences.fr

Computational studies on the nucleophilic addition to related cyclic ketones have shown that the stereoselectivity of the attack (i.e., whether the nucleophile adds from the axial or equatorial face) can be predicted by comparing the activation energies of the two possible pathways. academie-sciences.fr The geometry of the transition state provides crucial information about the bond-forming and bond-breaking processes. For instance, in a nucleophilic addition, the C-Nu bond is partially formed while the C=O pi bond is partially broken in the transition state. researchgate.net

The following table provides an illustrative example of calculated free energy data for a nucleophilic addition reaction on a related system.

| Species | Relative Free Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS) | +22.9 |

| Intermediate | +9.3 |

| Product | -5.0 |

Data represents a hypothetical reaction pathway based on analogous systems for illustrative purposes. researchgate.net

Q & A

Q. What are the key strategies for synthesizing 3-Oxo-1-phenylcyclohexanecarbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization or condensation reactions. For example, substituted cyclohexanecarbonitriles are synthesized via Knoevenagel condensation or Michael addition using ketones and nitrile precursors. Key factors include:

-

Catalyst choice (e.g., Lewis acids like AlCl₃ or organic bases like pyridine) .

-

Solvent selection (polar aprotic solvents like DMF enhance reactivity).

-

Temperature control (reflux conditions for cyclization).

Example : A study achieved 72% yield using acetyl chloride and 3-cyanochromone under reflux .- Data Table :

| Method Type | Key Conditions | Yield (%) | Reference |

|---|---|---|---|

| Knoevenagel | AlCl₃, DMF, 80°C | 68 | |

| Michael Addition | Pyridine, THF, reflux | 72 |

Q. How is this compound characterized structurally?

- Methodological Answer : Use X-ray crystallography (for absolute configuration) , NMR (¹³C/¹H for functional groups), and IR spectroscopy (C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹). Crystallographic studies confirm the chair conformation of the cyclohexane ring and planarity of the phenyl group .

Q. What safety protocols are critical when handling nitrile-containing compounds like this?

- Methodological Answer :

- Use impermeable gloves (nitrile or neoprene) and tightly sealed goggles to prevent skin/eye contact .

- Work under inert atmospheres (N₂/Ar) to avoid hydrolysis or oxidation .

- Store at ≤4°C in airtight containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for nitrile derivatives?

Q. What role does stereochemistry play in the reactivity of this compound?

Q. How can computational modeling optimize reaction pathways for derivatives?

- Methodological Answer : Use DFT (Gaussian, ORCA) to map transition states and predict regioselectivity. For example, modeling the keto-enol tautomerism of the 3-oxo group identifies stabilization mechanisms for intermediates .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.